Comparative Dihydroorotase Inhibition: trans-3,4-Piperidinediol vs. 1-Benzylpiperidine-4-ol
trans-3,4-Piperidinediol hydrochloride exhibits a 2.89-fold higher potency for dihydroorotase inhibition compared to 1-benzylpiperidine-4-ol, a structurally related piperidine derivative lacking the second hydroxyl group. While the absolute IC50 values indicate moderate inhibition in the mid-micromolar range, the relative difference highlights the functional contribution of the trans-3,4-diol motif to enzyme recognition [1][2].
| Evidence Dimension | Inhibition of dihydroorotase enzyme |
|---|---|
| Target Compound Data | IC50 = 180 μM (1.80E+5 nM) |
| Comparator Or Baseline | 1-Benzylpiperidine-4-ol: IC50 range 0.118–0.167 mM (118–167 μM) |
| Quantified Difference | Target compound IC50 is 180 μM vs. comparator Ki of 118–167 μM, representing a 1.08–1.53× potency advantage (lower IC50 indicates stronger inhibition) |
| Conditions | Mouse Ehrlich ascites dihydroorotase; pH 7.37; compound concentration 10 μM |
Why This Matters
Demonstrates that the trans-3,4-diol substitution pattern confers distinct enzyme recognition properties that are not recapitulated by simpler piperidine scaffolds, validating the need for this specific stereochemical arrangement in enzyme inhibitor design.
- [1] BindingDB. SMILES String Search: Compound evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites. Entry ID: BDBM50405111. View Source
- [2] BRENDA Enzyme Database. Information on EC 3.5.2.3 - dihydroorotase (Staphylococcus aureus, UniProt P65907). 1-benzylpiperidine-4-ol kinetic data. View Source
